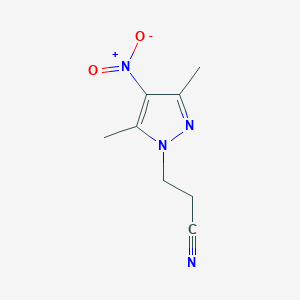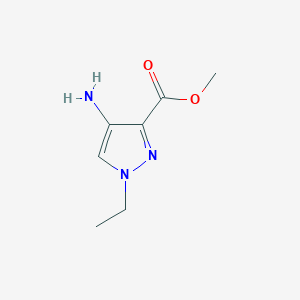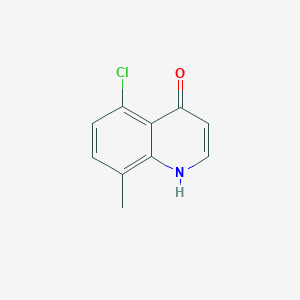
5-Chloro-8-methylquinolin-4-ol
カタログ番号 B1356005
CAS番号:
203626-37-3
分子量: 193.63 g/mol
InChIキー: HUJSYRCRGDUOLO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-8-methylquinolin-4-ol is a chemical compound with the molecular formula C10H8ClNO . It is also known by other names such as 5-Chloro-4-hydroxy-8-methylquinoline and 5-Chloro-8-methyl-4-quinolinol .
Synthesis Analysis
The synthesis of 5-Chloro-8-methylquinolin-4-ol and similar compounds has been the subject of various studies . For instance, a series of 2-methyl/5-chloro-8-(3-substituted propoxy) quinolines were synthesized . The compounds were characterized by IR, 1H-NMR, and elemental analysis .Molecular Structure Analysis
The molecular structure of 5-Chloro-8-methylquinolin-4-ol consists of a benzene ring fused with a pyridine moiety . The InChI representation of the molecule isInChI=1S/C10H8ClNO/c1-6-2-3-7 (11)9-8 (13)4-5-12-10 (6)9/h2-5H,1H3, (H,12,13) . Chemical Reactions Analysis
While specific chemical reactions involving 5-Chloro-8-methylquinolin-4-ol are not detailed in the search results, quinoline compounds are known to be involved in a wide range of synthesis protocols . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Physical And Chemical Properties Analysis
The molecular weight of 5-Chloro-8-methylquinolin-4-ol is 193.63 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound’s XLogP3 is 2.6 .科学的研究の応用
Synthesis and Characterization
- 5-Chloro-8-methylquinolin-4-ol derivatives are synthesized for various applications, including antimicrobial and corrosion inhibition. Patel & Patel (2017) synthesized a novel ligand related to 5-Chloro-8-methylquinolin-4-ol for antimicrobial activity testing (Patel & Patel, 2017).
Antimicrobial Applications
- Derivatives of 5-Chloro-8-methylquinolin-4-ol exhibit antimicrobial properties. Research conducted by Patel & Patel (2017) and Bouassiria et al. (2021) supports this application, with emphasis on the synthesis and study of these derivatives for inhibiting microbial growth (Patel & Patel, 2017); (Bouassiria et al., 2021).
Corrosion Inhibition
- Compounds derived from 5-Chloro-8-methylquinolin-4-ol have been studied for their corrosion inhibition properties on metals. Studies by Rouifi et al. (2020) and Rbaa et al. (2019) provide insights into how these derivatives protect metals like carbon steel in corrosive environments (Rouifi et al., 2020); (Rbaa et al., 2019).
Photophysical Properties
- The photophysical properties of 5-Chloro-8-methylquinolin-4-ol derivatives are studied for potential applications in photoinduced optical anisotropy. Bujak et al. (2020) explored the kinetics of thermal cis-trans isomerization of these compounds (Bujak et al., 2020).
Computational and Theoretical Studies
- Computational and theoretical studies are conducted to understand the interaction and properties of these derivatives. Faydy et al. (2020) and Rbaa et al. (2018) conducted such studies, emphasizing the importance of computational approaches in understanding the efficacy of these compounds (Faydy et al., 2020); (Rbaa et al., 2018).
Crystal Structure Analysis
- Crystal structure analysis of 5-Chloro-8-methylquinolin-4-ol derivatives provides insight into their physical and chemical properties. Ishida (2021) focused on the structures of hydrogen-bonded compounds of similar derivatives (Ishida, 2021).
Safety And Hazards
特性
IUPAC Name |
5-chloro-8-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-2-3-7(11)9-8(13)4-5-12-10(6)9/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJSYRCRGDUOLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=O)C=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588872 |
Source


|
| Record name | 5-Chloro-8-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-methylquinolin-4-ol | |
CAS RN |
949507-37-3, 203626-37-3 |
Source


|
| Record name | 5-Chloro-8-methyl-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=949507-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-8-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
6-(Cyclopentyloxy)pyridine-3-carboxylic acid
509101-14-8

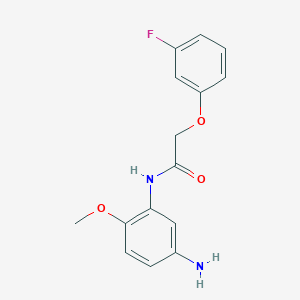
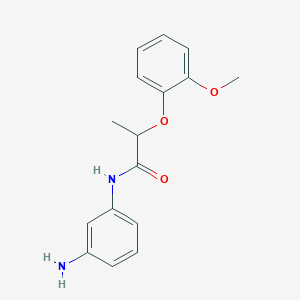

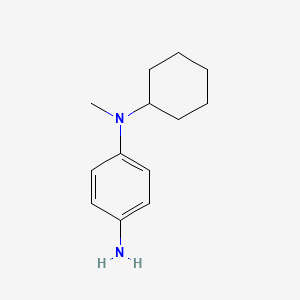
![{6-[2-(Trifluoromethyl)phenoxy]pyridin-3-yl}methanamine](/img/structure/B1355959.png)
![4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid](/img/structure/B1355962.png)
![N-[1-(2-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B1355967.png)
![3-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1355968.png)
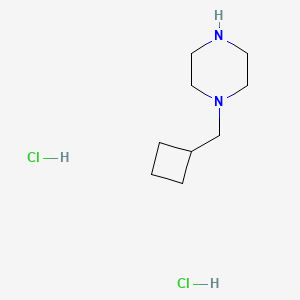

![1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B1355976.png)

